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molecular formula C12H24OSi B8772240 rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5 CAS No. 66792-28-7

rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5

Cat. No. B8772240
M. Wt: 212.40 g/mol
InChI Key: CUIZMOBTKIYAAO-UHFFFAOYSA-N
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Patent
US04254285

Procedure details

To a stirred solution of 75.4 g (0.537 moles) of 4-hydroxy-4-methyl-1-octyne (Example 122), 104.9 g (1.54 moles) of imidazole, and 325 ml of dimethylformamide is added 65.2 g (0.60 moles) of chlorotrimethylsilane. After standing overnight the mixture is poured into 800 ml of hexane. The mixture is washed thoroughly with water followed by sodium bicarbonate solution and brine. The solution is dried over magnesium sulfate, filtered, and evaporated to give a liquid, p.m.r. spectrum, δ1.26 (singlet, 3, CH3), 1.92 (triplet, 1, HC), 2.30 (doublet, 2, CH2).
Quantity
75.4 g
Type
reactant
Reaction Step One
Quantity
104.9 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
65.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([CH3:10])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][C:4]#[CH:5].N1C=CN=C1.CN(C)C=O.Cl[Si:22]([CH3:25])([CH3:24])[CH3:23]>CCCCCC>[CH3:10][C:2]([O:1][Si:22]([CH3:25])([CH3:24])[CH3:23])([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:3][C:4]#[CH:5]

Inputs

Step One
Name
Quantity
75.4 g
Type
reactant
Smiles
OC(CC#C)(CCCC)C
Name
Quantity
104.9 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
325 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
65.2 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Two
Name
Quantity
800 mL
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture is washed thoroughly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a liquid, p.m.r

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC(CC#C)(CCCC)O[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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